trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester
Overview
Description
Trans (+/-) 4-Isopropylpyrrolidine-3-Carboxylic Acid Methyl Ester is a biochemical used for proteomics research . Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at 0-8°C .Scientific Research Applications
Synthesis and Stereochemistry :
- Enantio- and diastereoselective synthesis methods have been developed for similar compounds, such as the methyl ester of 3,5-trans-(3R,5R)-carbapenam-3-carboxylic acid, using a piperidine–pyrrolidine ring-contraction reaction, highlighting the intricate synthesis processes and stereochemistry involved in producing similar compounds (Tanaka, Sakagami, & Ogasawara, 2002).
Chemical Reactions and Modifications :
- Studies on related compounds, like methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate, have been conducted to understand their chemical behavior and reaction mechanisms. For instance, the enzymatic resolution of racemic mixtures using α-chymotrypsin and pig-liver acetone powder has been explored for producing enantiomerically pure methyl esters (Felluga et al., 2002).
Applications in Stereochemical Analysis :
- Research on compounds like cis- and trans-4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acids and their esters shows the importance of such compounds in stereochemical analysis and determination. This includes synthesis involving kinetic enzymatic resolution and the use of circular dichroism spectra and electronic structure calculations for absolute configuration assignment (Forzato et al., 2005).
Impact on Polymer Chemistry :
- The synthesis of optically active poly(cis- and trans-5-isopropylproline) highlights the potential application of such compounds in polymer chemistry. This involves the formation of specific isopropylpyrrolidine derivatives, which can significantly affect the conformation of polymers (Mcgrady & Overberger, 1987).
Safety And Hazards
properties
IUPAC Name |
methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-10-5-8(7)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCVOOMNEULPRD-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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